5-Benzhydryl-2,4,6-trimethoxypyrimidine
Description
5-Benzhydryl-2,4,6-trimethoxypyrimidine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with three methoxy groups at positions 2, 4, and 6, and a benzhydryl group (diphenylmethyl) at position 5. The benzhydryl moiety introduces significant steric bulk, which may influence molecular interactions in biological systems or material applications. The methoxy groups contribute electron-donating effects, modulating the electronic density of the pyrimidine ring and affecting reactivity, solubility, and binding affinity. Pyrimidine derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors, antiviral agents, or intermediates in organic synthesis .
Properties
IUPAC Name |
5-benzhydryl-2,4,6-trimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-18-17(19(24-2)22-20(21-18)25-3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPYTCBXOJIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-2,4,6-trimethoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with benzhydryl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out at elevated temperatures, typically between 70-100°C, to facilitate the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzhydryl-2,4,6-trimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Benzhydryl-2,4,6-trimethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of pyrimidine chemistry and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Benzhydryl-2,4,6-trimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s methoxy groups and benzhydryl moiety play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Pyrimidine Derivatives with Dione Functional Groups
Compounds such as 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (, compound 4) feature pyrimidin-2,4-dione cores instead of trimethoxy substitutions. Key differences include:
- Functional Groups : Dione groups (C=O at positions 2 and 4) are electron-withdrawing, reducing the ring’s electron density compared to methoxy groups. This alters reactivity in nucleophilic or electrophilic reactions.
- However, bulky benzyloxypropyl chains in compound 4 may counteract this effect .
Benzhydryl-Containing Pyrimidines
The compound Benzhydryl 2-[[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[(4-methoxyphenyl)methoxy]tetrahydrofuran-2-yl]-... (, compound 7) shares the benzhydryl group with the target compound but incorporates additional complexity:
- Structural Complexity : Compound 7 includes a tetrahydrofuran ring, methoxyphenylmethoxy groups, and a diazepane moiety. These features enhance steric hindrance and may limit bioavailability compared to the simpler trimethoxypyrimidine structure.
- Electronic Effects : The benzhydryl group in both compounds creates steric bulk, but compound 7’s multiple methoxybenzyl groups could further polarize the molecule, altering its interaction with hydrophobic targets .
Thioether-Substituted Pyrimidines
5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol () highlights the impact of sulfur and hydroxyl substitutions:
Heterocyclic and Boron-Containing Analogues
Compounds like Ethyl 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate () and boron-containing derivatives () diverge significantly:
- Heterocyclic Modifications : Tetrahydrothiazolo or naphthyridine cores () alter the scaffold’s geometry and electronic properties, redirecting biological activity.
- Boron Functionality : Boron-containing pyrimidines (e.g., CAS 926304-76-9, 52.71% similarity) may serve as intermediates in Suzuki-Miyaura cross-coupling reactions, a utility less relevant to the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Solubility Prediction | Potential Bioactivity |
|---|---|---|---|---|
| 5-Benzhydryl-2,4,6-trimethoxypyrimidine | Pyrimidine | 2,4,6-OMe; 5-benzhydryl | Moderate (lipophilic) | Kinase inhibition, antiviral |
| Pyrimidin-2,4-dione derivatives [1] | Pyrimidin-2,4-dione | 2,4-C=O; benzyloxypropyl chains | Low to moderate | Enzyme inhibition |
| Benzhydryl compound 7 [2] | Pyrimidine + furan | Multiple methoxybenzyl; diazepane | Low | Anticancer, complex targets |
| 5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol [3] | Pyrimidine | 2-benzylthio; 4,6-OH | High (polar) | Antioxidant, antimicrobial |
| Boron-containing pyrimidines [5] | Pyrimidine | Boron esters; nitro groups | Variable | Synthetic intermediates |
Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound enhance electron density on the pyrimidine ring, favoring electrophilic aromatic substitution reactions compared to dione or thioether analogues .
- Steric Influence : The benzhydryl group’s bulk may limit interactions with narrow enzymatic pockets but improve binding to surface-exposed hydrophobic regions .
- Solubility-Bioactivity Balance : While hydroxylated analogues () exhibit higher solubility, their metabolic instability could reduce in vivo efficacy compared to methoxy-substituted derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
